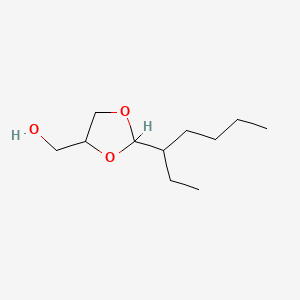
2-(1-Ethylpentyl)-1,3-dioxolane-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Heptan-3-yl-1,3-dioxolan-4-yl)methanol is a heterocyclic organic compound with the molecular formula C₁₁H₂₂O₃ and a molecular weight of 202.291 g/mol . This compound is characterized by a dioxolane ring fused with a heptane chain, making it a unique structure in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-heptan-3-yl-1,3-dioxolan-4-yl)methanol typically involves the reaction of heptanal with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid.
Solvent: Toluene or other non-polar solvents.
Temperature: Reflux conditions to facilitate the formation of the dioxolane ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the yield and purity. The process parameters are carefully controlled to ensure the efficient formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Heptan-3-yl-1,3-dioxolan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
(2-Heptan-3-yl-1,3-dioxolan-4-yl)methanol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of (2-heptan-3-yl-1,3-dioxolan-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can act as a stabilizing moiety, enhancing the compound’s binding affinity to its targets. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
- (2-tert-Butyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol
- 2-Cyclohexyl-2-methyl-1,3-dioxolane-4-methanol
- (2-Ethyl-2-(3-methylbutyl)-1,3-dioxolan-4-yl)methanol
Comparison: Compared to its analogs, (2-heptan-3-yl-1,3-dioxolan-4-yl)methanol exhibits unique properties due to the heptane chain, which can influence its solubility, reactivity, and biological activity. The presence of the dioxolane ring provides stability and versatility in chemical reactions, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
5694-85-9 |
|---|---|
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
(2-heptan-3-yl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C11H22O3/c1-3-5-6-9(4-2)11-13-8-10(7-12)14-11/h9-12H,3-8H2,1-2H3 |
Clé InChI |
VNMRSUHVTDURNJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C1OCC(O1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13794832.png)

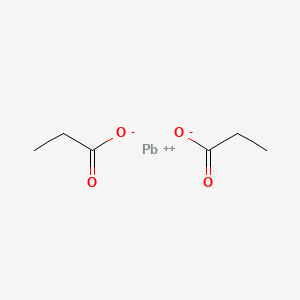
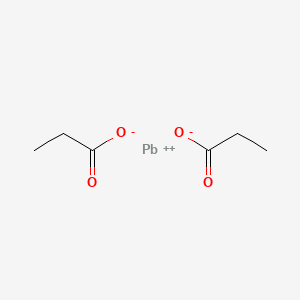

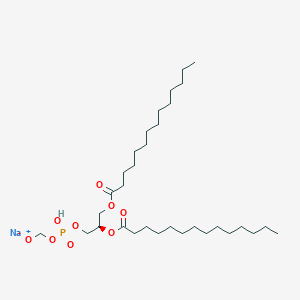
![[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B13794854.png)
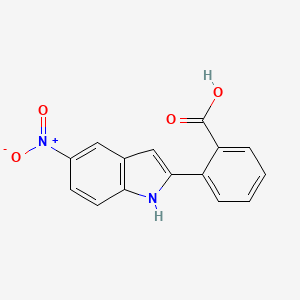

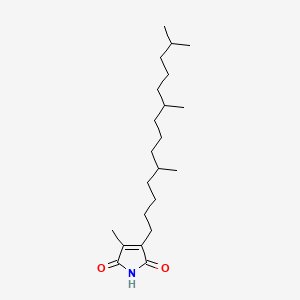


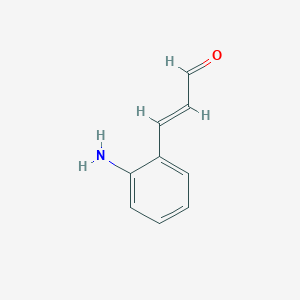
![Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl-](/img/structure/B13794892.png)
